(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-propoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(4-PROPOXYPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazole ring, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(4-PROPOXYPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the cyano group and the propoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(4-PROPOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(4-PROPOXYPHENYL)PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, (2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(4-PROPOXYPHENYL)PROP-2-ENAMIDE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(4-PROPOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Puerarin: A compound used in the treatment of osteoarthritis.
Uniqueness
(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(4-PROPOXYPHENYL)PROP-2-ENAMIDE is unique due to its combination of a cyano group, a thiazole ring, and a propoxyphenyl group. This unique structure allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H23N3O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H23N3O2S/c1-3-12-29-21-10-8-18(9-11-21)13-20(15-25)23(28)27-24-26-16-22(30-24)14-19-6-4-17(2)5-7-19/h4-11,13,16H,3,12,14H2,1-2H3,(H,26,27,28)/b20-13+ |
InChI Key |
PCMCWUGIJRVLKC-DEDYPNTBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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